1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using reagents such as benzyl halides and pyridine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides, pyridine derivatives, and halogenating agents like chlorine or fluorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-5-1-6-16(22)14(15)12-25-17-7-3-9-24-18(17)19(27)26(20(25)28)11-13-4-2-8-23-10-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUVWBUVFLKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.